Jte 013

Description

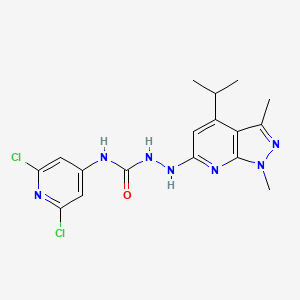

Structure

3D Structure

Properties

IUPAC Name |

1-(2,6-dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propan-2-ylpyrazolo[3,4-b]pyridin-6-yl)amino]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19Cl2N7O/c1-8(2)11-7-14(22-16-15(11)9(3)25-26(16)4)23-24-17(27)20-10-5-12(18)21-13(19)6-10/h5-8H,1-4H3,(H,22,23)(H2,20,21,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNSLRQNDXRSASX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=CC(=N2)NNC(=O)NC3=CC(=NC(=C3)Cl)Cl)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl2N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436982 | |

| Record name | Jte 013 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383150-41-2 | |

| Record name | Jte 013 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JTE-013 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

JTE-013: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

JTE-013 is a widely utilized pharmacological tool in the study of lipid signaling, primarily recognized for its role as a selective antagonist of the Sphingosine-1-Phosphate Receptor 2 (S1P2), a G protein-coupled receptor. This technical guide provides an in-depth exploration of the molecular mechanisms through which JTE-013 exerts its effects. It details its primary antagonistic action on S1P2 and the subsequent modulation of downstream signaling cascades. Furthermore, this document consolidates quantitative binding data, outlines key experimental protocols for its characterization, and presents signaling pathway diagrams to visually articulate its complex biological interactions. Evidence of potential off-target effects is also discussed to provide a comprehensive understanding for research and drug development applications.

Primary Mechanism of Action: S1P2 Antagonism

JTE-013 functions as a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 2 (S1P2), also known as EDG-5.[1] It competitively inhibits the binding of the endogenous ligand, sphingosine-1-phosphate (S1P), to the S1P2 receptor.[1] This antagonism blocks the initiation of S1P-mediated intracellular signaling pathways that are specifically coupled to the S1P2 receptor. S1P2 is known to couple with multiple G proteins, including Gi, Gq, and G12/13, thereby regulating a diverse array of cellular processes.[2][3]

Quantitative Data: Receptor Binding Affinity

The inhibitory potency of JTE-013 has been quantified through radiolabeled S1P binding assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Receptor Species | IC50 Value | Reference |

| Human S1P2 | 17 nM | [1] |

| Human S1P2 | 17.6 nM | |

| Rat S1P2 | 22 nM | [1] |

At concentrations up to 10 μM, JTE-013 exhibits minimal inhibition of S1P3 (4.2%) and no antagonistic activity at the S1P1 receptor, highlighting its selectivity for S1P2.[1]

Modulation of Downstream Signaling Pathways

By antagonizing the S1P2 receptor, JTE-013 influences a multitude of downstream signaling cascades. The specific pathways affected can be cell-type and context-dependent.

Wnt/Ca2+ and BMP/Smad Signaling in Osteogenesis

In murine bone marrow stromal cells (BMSCs), JTE-013 has been shown to promote osteogenesis.[2][4] This effect is mediated through the modulation of Wnt/Ca2+ and BMP/Smad signaling pathways.[2][4]

-

Wnt/Ca2+ Pathway: Treatment with JTE-013 leads to an increase in the phosphorylation of PLCγ1 and PKCζ, as well as an increase in phosphorylated CaMKII and intracellular calcium release.[2] This suggests an activation of the non-canonical Wnt/Ca2+ signaling cascade.[2] Conversely, JTE-013 treatment was observed to decrease β-catenin levels, indicating a lack of involvement of the canonical Wnt/β-catenin pathway.[2]

-

BMP/Smad Signaling: Low doses of JTE-013 (1 to 2 μM) have been found to increase BMP/Smad signaling, a critical pathway in bone formation.[2][4]

PI3K, MAPKs, and NF-κB Signaling

S1P2 activation is known to stimulate several pro-inflammatory signaling pathways. JTE-013, by blocking S1P2, can suppress these pathways. In murine bone marrow-derived monocytes and macrophages, JTE-013 was shown to suppress PI3K, MAPKs, and NF-κB protein kinases.[2] This leads to a reduction in the production of inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[2]

Off-Target Effects and Additional Mechanisms

While JTE-013 is a selective S1P2 antagonist, some studies have reported off-target effects, which are crucial to consider for data interpretation.

-

Effects on Other S1P Receptors: In murine BMSCs, JTE-013 treatment was found to enhance the mRNA and protein levels of S1PR1, S1PR3, S1PR4, and S1PR5.[2] This suggests a potential compensatory mechanism or a broader impact on S1P receptor expression.[2]

-

Agonism at other GPCRs: In sensory neurons, JTE-013 was observed to increase excitability, a response that was blocked by a selective S1PR1 antagonist.[5] This suggests that JTE-013 may act as an agonist at other G protein-coupled receptors, potentially S1PR1, in a manner independent of S1P2.[5]

-

Inhibition of Sphingosine Kinases: At concentrations often used in research, JTE-013 has been shown to inhibit sphingosine kinases 1 and 2, enzymes responsible for the production of S1P.[6][7] This would lead to a reduction in cellular S1P levels, adding another layer of complexity to its mechanism of action.[7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of Sphingosine-1-Phosphate Receptor 2 by JTE013 Promoted Osteogenesis by Increasing Vesicle Trafficking, Wnt/Ca2+, and BMP/Smad Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of Sphingosine-1-Phosphate Receptor 2 by JTE013 Promoted Osteogenesis by Increasing Vesicle Trafficking, Wnt/Ca2+, and BMP/Smad Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sphingosine 1-phosphate receptor 2 antagonist JTE-013 increases the excitability of sensory neurons independently of the receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism [ouci.dntb.gov.ua]

JTE-013 as a Selective S1P2 Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that exerts a multitude of cellular effects through its interaction with a family of five G protein-coupled receptors (GPCRs), designated S1P1-5. The S1P2 receptor subtype, in particular, has garnered significant interest due to its involvement in a diverse range of physiological and pathological processes, including cell migration, vascular function, inflammation, and fibrosis. Consequently, the development of selective antagonists for S1P2 is a key area of research for novel therapeutic interventions. JTE-013 has emerged as a widely utilized small molecule antagonist for the S1P2 receptor. This technical guide provides a comprehensive overview of JTE-013, including its chemical properties, mechanism of action, key experimental data, and detailed protocols for its characterization.

Chemical and Physical Properties of JTE-013

JTE-013 is a potent and specific antagonist of the S1P2 receptor, also known as Edg-5. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Name | 1-[1,3-Dimethyl-4-(2-methylethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]-4-(3,5-dichloro-4-pyridinyl)-semicarbazide |

| Molecular Formula | C₁₇H₁₉Cl₂N₇O |

| Molecular Weight | 408.29 g/mol [1][2] |

| CAS Number | 383150-41-2[1][2] |

| Purity | ≥98% (HPLC)[1] |

| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 100 mM)[1][2] |

| Storage | Store at +4°C[1][2] |

Preparation of Stock Solutions

For in vitro experiments, JTE-013 is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM). It is crucial to ensure that the final concentration of DMSO in the experimental medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cellular effects.

Protocol for Preparing a 10 mM Stock Solution of JTE-013:

-

Weigh out 4.08 mg of JTE-013 (assuming a molecular weight of 408.29 g/mol ).

-

Add 1 mL of DMSO to the solid JTE-013.

-

Vortex or sonicate the solution until the compound is completely dissolved.

-

Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Mechanism of Action and Selectivity

JTE-013 functions as a competitive antagonist at the S1P2 receptor. It binds to the receptor and prevents the binding of the endogenous ligand, S1P, thereby inhibiting downstream signaling.

Quantitative Data on JTE-013 Activity

The inhibitory potency of JTE-013 has been determined in various assay formats. The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the concentration of JTE-013 required to inhibit 50% of the S1P-induced response.

| Receptor Subtype | Assay Type | Species | IC50 Value (nM) |

| S1P₂ | Radiolabeled S1P Binding | Human | 17[3] |

| S1P₂ | Radiolabeled S1P Binding | Rat | 22[3] |

| S1P₄ | Not specified | Not specified | 237 |

| S1P₁ | Radiolabeled S1P Binding | Human | >10,000 |

| S1P₃ | Radiolabeled S1P Binding | Human | >10,000 (4.2% inhibition at 10 µM)[1] |

Off-Target Effects

It is critical for researchers to be aware of the potential off-target effects of JTE-013, particularly at higher concentrations (typically in the micromolar range). Studies have shown that JTE-013 can inhibit other signaling molecules, which may lead to misinterpretation of experimental results if not carefully considered.

| Off-Target Molecule | Effect | IC50 Value (µM) |

| Sphingosine Kinase 1 (SK1) | Inhibition | 25.1 ± 2.7 |

| Sphingosine Kinase 2 (SK2) | Inhibition | 4.3 ± 0.5 |

| Dihydroceramide Desaturase 1 (DES1) | Inhibition | Ki = 9.2 ± 0.8 |

These off-target activities highlight the importance of using the lowest effective concentration of JTE-013 and employing additional control experiments, such as using structurally distinct S1P2 antagonists or genetic knockdown of the S1P2 receptor, to validate findings.

S1P2 Receptor Signaling Pathways

The S1P2 receptor couples to multiple heterotrimeric G proteins, primarily Gαi, Gαq, and Gα12/13, leading to the activation of diverse downstream signaling cascades. The specific pathways activated can be cell-type dependent.

S1P2 Signaling Pathways

References

JTE-013: An In-Depth Technical Guide to a Selective S1PR2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of JTE-013, a widely utilized antagonist of the sphingosine-1-phosphate receptor 2 (S1PR2). JTE-013 serves as a critical tool for investigating the physiological and pathological roles of the S1P-S1PR2 signaling axis. This document consolidates key findings on its mechanism of action, selectivity, and effects on downstream signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and drug development.

Introduction

Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that regulates a myriad of cellular processes, including cell proliferation, migration, and survival, through its interaction with a family of five G protein-coupled receptors (GPCRs), designated S1PR1-5. S1PR2, in particular, is coupled to multiple G proteins, including Gα12/13, Gαq, and Gαi, leading to the activation of diverse downstream signaling cascades.[1][2][3] JTE-013 has been instrumental in elucidating the specific functions of S1PR2, distinguishing its effects from those mediated by other S1P receptor subtypes.

Chemical and Physical Properties

JTE-013 is a small molecule antagonist with the following properties:

| Property | Value | Reference |

| Chemical Name | N-(2,6-dichloro-4-pyridinyl)-2-[1,3-dimethyl-4-(1-methylethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]-hydrazinecarboxamide | [4] |

| Molecular Formula | C₁₇H₁₉Cl₂N₇O | [4][5] |

| Molecular Weight | 408.29 g/mol | [5][6] |

| CAS Number | 383150-41-2 | [4][5] |

| Purity | ≥98% | [5][6] |

| Solubility | Soluble to 100 mM in DMSO and ethanol. | [5][6] |

| Storage | Store at +4°C. | [5][6] |

Mechanism of Action and Selectivity

JTE-013 functions as a competitive antagonist at the S1PR2, inhibiting the binding of the endogenous ligand S1P.[5][7] This blockade prevents the activation of downstream signaling pathways initiated by S1PR2.

Quantitative Activity Data

The inhibitory potency and selectivity of JTE-013 have been characterized in various assay systems.

| Target | Assay Type | Species | IC₅₀ | Reference |

| S1PR2 | S1P Binding | Human | 17.6 nM | [5][6] |

| S1PR2 | S1P Binding | Rat | 22 nM | [7] |

| S1PR2 | [³³P]-S1P Binding | - | 53 nM | [8] |

| S1PR4 | - | - | 237 nM | [4] |

| S1PR1 | S1P Binding | Human | >10 µM | [4][6] |

| S1PR3 | S1P Binding | Human | >10 µM (4.2% inhibition at 10 µM) | [5][6] |

| Sphingosine Kinase 1 (SK1) | - | - | 25.1 µM | [4] |

| Sphingosine Kinase 2 (SK2) | - | - | 4.3 µM | [4] |

| Dihydroceramide Desaturase 1 (DES1) | - | - | 16.8 µM | [4] |

Note: While highly selective for S1PR2, some off-target effects have been reported at higher concentrations, particularly on S1PR4 and enzymes involved in sphingolipid metabolism.[4][9]

Signaling Pathways Modulated by JTE-013

Inhibition of S1PR2 by JTE-013 impacts multiple intracellular signaling cascades. S1PR2 activation is known to stimulate pathways that often oppose the effects of S1PR1. Key pathways affected by JTE-013-mediated S1PR2 blockade include:

-

RhoA Activation: S1PR2 coupling to Gα12/13 leads to the activation of the small GTPase RhoA, which influences cell morphology, migration, and smooth muscle contraction.[2][10] JTE-013 blocks this activation.

-

Phospholipase C (PLC) Pathway: Through Gαq, S1PR2 can activate PLC, leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and activate protein kinase C (PKC).[2]

-

PI3K/Akt and MAPK/ERK Pathways: The effects of S1PR2 on these pathways can be cell-type dependent. In some contexts, S1PR2 activation inhibits Akt and activates ERK, and JTE-013 can reverse these effects.[1][7]

-

NF-κB Pathway: S1PR2 signaling can lead to the activation of the NF-κB pathway, promoting inflammatory responses. JTE-013 has been shown to inhibit this activation.[1][10]

Visualizing S1PR2 Signaling and JTE-013 Inhibition

References

- 1. mdpi.com [mdpi.com]

- 2. What are S1PR2 modulators and how do they work? [synapse.patsnap.com]

- 3. Sphingosine-1-phosphate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. rndsystems.com [rndsystems.com]

- 6. JTE 013 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Critical role of sphingosine-1-phosphate receptor 2 (S1PR2) in acute vascular inflammation - PMC [pmc.ncbi.nlm.nih.gov]

JTE-013: An In-depth Technical Guide for Researchers

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of JTE-013, a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 2 (S1P2). This document is intended for researchers, scientists, and drug development professionals working in areas such as signal transduction, inflammation, and oncology.

Chemical Structure and Properties

JTE-013 is a small molecule inhibitor with the IUPAC name N-(2,6-dichloro-4-pyridinyl)-2-[1,3-dimethyl-4-(1-methylethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]-hydrazinecarboxamide.[1] Its chemical and physical properties are summarized in the tables below.

Chemical Identification

| Identifier | Value |

| IUPAC Name | N-(2,6-dichloro-4-pyridinyl)-2-[1,3-dimethyl-4-(1-methylethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]-hydrazinecarboxamide[1] |

| CAS Number | 383150-41-2[1] |

| Molecular Formula | C₁₇H₁₉Cl₂N₇O[1] |

| SMILES | O=C(NNc1cc(C(C)C)c2c(C)nn(C)c2n1)Nc1cc(Cl)nc(Cl)c1[1] |

| InChI | InChI=1S/C17H19Cl2N7O/c1-8(2)11-7-14(22-16-15(11)9(3)25-26(16)4)23-24-17(27)20-10-5-12(18)21-13(19)6-10/h5-8H,1-4H3,(H,22,23)(H2,20,21,24,27)[1] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 408.29 g/mol [2] |

| Appearance | White to off-white solid[3] |

| Purity | ≥98% (HPLC)[2] |

| Solubility | DMSO: 100 mM, Ethanol: 100 mM |

| Storage | Store at +4°C[2] |

Pharmacological Properties

JTE-013 is a highly selective antagonist of the S1P2 receptor. Its primary mechanism of action is the inhibition of sphingosine-1-phosphate (S1P) binding to S1P2.

Receptor Binding Affinity and Selectivity

JTE-013 exhibits high affinity for the human S1P2 receptor, with significantly lower affinity for other S1P receptor subtypes, demonstrating its selectivity.

| Receptor Subtype | IC₅₀ (nM) |

| Human S1P₂ | 17.6[2] |

| Rat S1P₂ | 22 |

| Human S1P₄ | 237[4] |

| Human S1P₁ | >10,000[4] |

| Human S1P₃ | >10,000 (4.2% inhibition at 10 µM)[2] |

Off-Target Effects

Recent studies have indicated that at higher concentrations (in the micromolar range), JTE-013 can exhibit off-target effects on other components of sphingolipid metabolism.

| Enzyme | IC₅₀ (µM) |

| Sphingosine Kinase 2 (SK2) | 4.3[5] |

| Dihydroceramide Desaturase 1 (Des1) | 16.8[4] |

| Sphingosine Kinase 1 (SK1) | 25.1[5] |

Signaling Pathways

JTE-013 exerts its biological effects by blocking the downstream signaling cascades initiated by S1P binding to the S1P2 receptor. The S1P2 receptor is known to couple to several G proteins, including Gα12/13, Gαq, and Gαi, leading to the modulation of various cellular processes.

References

- 1. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitory and Stimulatory Regulation of Rac and Cell Motility by the G12/13-Rho and Gi Pathways Integrated Downstream of a Single G Protein-Coupled Sphingosine-1-Phosphate Receptor Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Target Specificity and Selectivity of JTE-013

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the target specificity and selectivity of JTE-013, a widely used pharmacological tool. The information presented herein is intended to assist researchers in the design and interpretation of experiments involving this compound.

JTE-013 is a small molecule antagonist primarily targeting the sphingosine-1-phosphate receptor 2 (S1P₂). However, a growing body of evidence indicates that its pharmacological profile is more complex, with activity at other S1P receptor subtypes and significant off-target effects, particularly at concentrations commonly used in preclinical studies. This guide summarizes the quantitative data on its binding affinities and inhibitory concentrations, details the experimental protocols used for its characterization, and provides visual representations of its primary signaling pathway and the workflows for assessing its selectivity.

Data Presentation: Quantitative Analysis of JTE-013 Activity

The following tables summarize the reported binding affinities and inhibitory concentrations of JTE-013 for its primary and off-target molecules.

Table 1: JTE-013 Affinity for Sphingosine-1-Phosphate (S1P) Receptors

| Target Receptor | Species | Assay Type | Parameter | Value (nM) | Reference |

| S1P₂ (EDG-5) | Human | Radioligand Binding | IC₅₀ | 17 ± 6 | [1][2][3] |

| S1P₂ (EDG-5) | Human | Radioligand Binding | IC₅₀ | 17.6 | [4][5] |

| S1P₂ (EDG-5) | Rat | Radioligand Binding | IC₅₀ | 22 ± 9 | [1][2][3] |

| S1P₄ | Human | Functional Assay | IC₅₀ | 237 | [1] |

| S1P₁ | Human | Radioligand Binding | % Inhibition @ 10 µM | No antagonism | [2][3][4][5] |

| S1P₃ | Human | Radioligand Binding | % Inhibition @ 10 µM | 4.2 | [4][5] |

Table 2: JTE-013 Off-Target Enzyme Inhibition

| Off-Target Enzyme | Species | Parameter | Value (µM) | Reference |

| Sphingosine Kinase 1 (SK1) | Human | IC₅₀ | 25.1 ± 2.7 | [1] |

| Sphingosine Kinase 2 (SK2) | Human | IC₅₀ | 4.3 ± 0.5 | [1] |

| Dihydroceramide Desaturase 1 (Des1) | Human | Kᵢ | 9.2 ± 0.8 | [1] |

It is crucial to note that while JTE-013 exhibits nanomolar potency for S1P₂, its selectivity diminishes at the micromolar concentrations frequently used in cell-based assays.[1] At these higher concentrations, JTE-013 can engage S1P₄ and inhibit key enzymes in the sphingolipid metabolic pathway, leading to potential confounding effects.[1][6] Furthermore, some studies have reported JTE-013 activity in S1P₂ knockout models, suggesting the existence of yet unidentified off-target interactions.[1][3][7]

Signaling Pathway

JTE-013 exerts its primary effect by antagonizing the S1P₂ receptor, a G protein-coupled receptor (GPCR) that couples to multiple G protein families, including Gαq, Gα12/13, and Gαi.[8][9] Activation of these pathways can lead to diverse cellular responses, including the regulation of cell migration, proliferation, and vascular tone.

Experimental Protocols

Accurate characterization of a compound's selectivity and specificity relies on a suite of well-defined experimental assays. Below are detailed methodologies for key experiments cited in the characterization of JTE-013.

1. Radioligand Binding Assay for S1P Receptors

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a measure of binding affinity (Kᵢ or IC₅₀).

-

Materials:

-

Cell membranes from CHO or HEK293 cells overexpressing the human S1P receptor subtype of interest (S1P₁, S1P₂, S1P₃, etc.).

-

Radioligand: [³²P]S1P.

-

Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free Bovine Serum Albumin (BSA).

-

Test Compound: JTE-013, serially diluted in assay buffer.

-

Non-specific binding control: High concentration of unlabeled S1P (e.g., 1 µM).

-

96-well filter plates (e.g., glass fiber GF/B).

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of JTE-013 in assay buffer.

-

In a 96-well plate, combine 50 µL of the JTE-013 dilution (or control) with 50 µL of diluted cell membranes (1-2 µg protein/well).

-

Pre-incubate the plate at room temperature for 30 minutes.

-

Add 50 µL of [³²P]S1P working solution to each well to a final concentration of 0.1-0.2 nM.

-

Incubate for 60 minutes at room temperature to reach binding equilibrium.

-

Terminate the reaction by rapid filtration through the pre-soaked 96-well filter plate, followed by five washes with 200 µL of ice-cold assay buffer.

-

Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the JTE-013 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

2. Functional Assay: Calcium Mobilization

This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a common downstream event of Gαq-coupled GPCR activation.

-

Materials:

-

HEK293 or CHO cells stably expressing the S1P₂ receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

S1P₂ agonist (e.g., S1P).

-

Test compound (JTE-013).

-

A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).

-

-

Procedure:

-

Seed the S1P₂-expressing cells into a 96-well black, clear-bottom plate and culture overnight.

-

Load the cells with the Fluo-4 AM dye according to the manufacturer's protocol, typically for 1 hour at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare serial dilutions of JTE-013 and pre-incubate with the cells for a defined period (e.g., 15-30 minutes).

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Inject the S1P agonist (at a concentration that elicits a submaximal response, e.g., EC₈₀) and immediately begin recording the fluorescence intensity over time.

-

The change in fluorescence reflects the intracellular calcium concentration.

-

Determine the inhibitory effect of JTE-013 by comparing the agonist-induced calcium response in the presence and absence of the antagonist.

-

Calculate the IC₅₀ value by plotting the percent inhibition against the log concentration of JTE-013.

-

3. Off-Target Enzyme Inhibition Assay: Sphingosine Kinase (SK)

This assay determines the inhibitory effect of JTE-013 on the activity of sphingosine kinases.

-

Materials:

-

Recombinant human SK1 or SK2.

-

Substrate: D-erythro-sphingosine.

-

[γ-³³P]ATP.

-

SK Assay Buffer.

-

96-well FlashPlates®.

-

Microplate scintillation counter.

-

-

Procedure:

-

Prepare reaction mixtures in the wells of a 96-well FlashPlate®, each containing SK assay buffer, sphingosine, and the desired concentration of JTE-013.

-

Initiate the reaction by adding [γ-³³P]ATP (final concentration ~250 µM) and the recombinant SK enzyme (e.g., 2 µg of cell lysate protein).

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Wash the plate twice with phosphate-buffered saline (PBS) to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity bound to the plate, which corresponds to the amount of S1P produced, using a microplate scintillation counter.

-

Calculate the percent inhibition of SK activity at each JTE-013 concentration relative to a vehicle control.

-

Determine the IC₅₀ value from the dose-response curve.

-

Experimental and Logical Workflows

The systematic evaluation of a compound's target specificity and selectivity involves a tiered approach, progressing from initial binding assays to functional and off-target assessments.

References

- 1. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. profiles.wustl.edu [profiles.wustl.edu]

- 5. A real-time high-throughput fluorescence assay for sphingosine kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selectscience.net [selectscience.net]

- 7. benchchem.com [benchchem.com]

- 8. byabscience.com [byabscience.com]

- 9. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

The Role of the S1P2 Signaling Pathway in Idiopathic Pulmonary Fibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Idiopathic Pulmonary Fibrosis (IPF) is a devastating chronic lung disease with a poor prognosis and limited therapeutic options. Emerging evidence has implicated the sphingosine-1-phosphate (S1P) signaling axis as a critical contributor to the pathogenesis of IPF. Specifically, the S1P receptor 2 (S1P2), a G protein-coupled receptor, has been identified as a key mediator of pro-fibrotic and pro-inflammatory responses in the lung. This technical guide provides an in-depth overview of the role of the S1P2 signaling pathway in IPF, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the complex signaling networks involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals targeting S1P2 in the context of IPF.

The S1P2 Signaling Pathway in the Pathogenesis of IPF

Sphingosine-1-phosphate (S1P) is a bioactive lipid that regulates a multitude of cellular processes through its interaction with five specific G protein-coupled receptors, S1P1-5. In the context of IPF, elevated levels of S1P have been observed in the bronchoalveolar lavage fluid (BALF) and lung tissue of patients, correlating with disease severity.[1] While S1P receptors can have both pro- and anti-fibrotic effects, S1P2 has consistently been shown to promote fibrotic and inflammatory processes in the lung.[2][3]

Activation of S1P2 in various cell types, including lung epithelial cells, fibroblasts, and macrophages, triggers a cascade of downstream signaling events that contribute to the key pathological features of IPF:

-

Inflammation: S1P2 signaling promotes the infiltration of inflammatory cells and the production of pro-inflammatory cytokines in the lung.[2][3] Studies in bleomycin-induced pulmonary fibrosis models have demonstrated that S1P2 deficient mice exhibit significantly reduced pulmonary inflammation.[2]

-

Fibroblast Activation and Proliferation: S1P2 plays a crucial role in the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive extracellular matrix (ECM) deposition in fibrotic lungs.[4][5] This is mediated, in part, through the activation of the Rho/Rho-kinase pathway.[4]

-

Epithelial-Mesenchymal Transition (EMT): S1P2 signaling contributes to EMT, a process where epithelial cells acquire a mesenchymal phenotype, further augmenting the pool of ECM-producing cells.[2][3]

-

Crosstalk with Pro-fibrotic Pathways: S1P2 signaling does not act in isolation but rather engages in significant crosstalk with other major pro-fibrotic pathways, including Transforming Growth Factor-β (TGF-β) and Interleukin-13 (IL-13).[2][6] S1P2 can potentiate the signaling of these key cytokines, amplifying their pro-fibrotic effects.[6][7]

Quantitative Data on S1P2 in IPF Models

The following tables summarize key quantitative findings from preclinical studies investigating the role of S1P2 in IPF models.

Table 1: Effects of S1P2 Knockout (KO) in the Bleomycin-Induced Murine Model of Pulmonary Fibrosis

| Parameter | Wild-Type (WT) + Bleomycin | S1P2 KO + Bleomycin | Fold Change (KO vs WT) | p-value | Reference |

| Inflammation (Day 7) | |||||

| Total Cells in BALF (x10^5) | ~4.5 | ~2.0 | ~0.44 | <0.05 | [2] |

| IL-1β mRNA in BALF cells | Elevated | Reduced | Data not specified | <0.05 | [2] |

| IL-6 mRNA in BALF cells | Elevated | Reduced | Data not specified | <0.05 | [2] |

| TNFα mRNA in BALF cells | Elevated | Reduced | Data not specified | <0.05 | [2] |

| Fibrosis (Day 28) | |||||

| Hydroxyproline Content (µ g/lung ) | Increased | Significantly Reduced | Data not specified | <0.05 | [8] |

| Ashcroft Fibrosis Score | Increased | Significantly Reduced | Data not specified | <0.05 | [2] |

Table 2: Effects of S1P2 Antagonists in IPF Models

| Antagonist | Model | Parameter | Effect | Quantitative Data | p-value | Reference |

| JTE-013 | A549 lung epithelial cells | TGF-β1-induced EMT | Inhibited | Data not specified | Not specified | [2][3] |

| A549 lung epithelial cells | TGF-β1-induced ECM accumulation | Inhibited | Data not specified | Not specified | [2][3] | |

| Bleomycin-induced fibrosis (mice) | Inflammatory cytokines in BALF (IL-4, IL-5, IFN-γ, TNF-α) | Significantly decreased | Not specified | <0.05 | [9] | |

| S118 | Bleomycin-induced fibrosis (mice) | Pulmonary function | Recovered | Not specified | <0.05 | [10] |

| Bleomycin-induced fibrosis (mice) | Dense consolidation (Micro-CT) | Reduced | Not specified | <0.05 | [10] |

Key Signaling Pathways Involving S1P2 in IPF

S1P2-Rho-FAK Signaling in Fibroblast Migration and Activation

In lung fibroblasts, S1P2 activation leads to the stimulation of the small GTPase Rho and its downstream effector, Rho-kinase.[4] This pathway is critical for the formation of stress fibers and focal adhesions, processes that are essential for fibroblast migration and differentiation into contractile myofibroblasts.[11] Rho-kinase, in turn, can activate Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a central role in cell adhesion and migration.[12]

References

- 1. Alpha-Smooth Muscle Actin Expression Upregulates Fibroblast Contractile Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deficiency of Sphingosine-1-Phosphate Receptor 2 (S1P2) Attenuates Bleomycin-Induced Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deficiency of Sphingosine-1-Phosphate Receptor 2 (S1P2) Attenuates Bleomycin-Induced Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sphingosine 1-phosphate induces alpha-smooth muscle actin expression in lung fibroblasts via Rho-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sphingosine 1-phosphate (S1P) receptor agonists mediate pro-fibrotic responses in normal human lung fibroblasts via S1P2 and S1P3 receptors and Smad-independent signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sphingosine-1-phosphate receptor-2 facilitates pulmonary fibrosis through potentiating IL-13 pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. emulatebio.com [emulatebio.com]

- 8. Quantification of bleomycin pulmonary toxicity in mice by changes in lung hydroxyproline content and morphometric histopathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. JTE-013 Alleviates Pulmonary Fibrosis by Affecting the RhoA/YAP Pathway and Mitochondrial Fusion/Fission - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Activation of Rho-kinase and focal adhesion kinase regulates the organization of stress fibers and focal adhesions in the central part of fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of focal adhesion kinase prevents experimental lung fibrosis and myofibroblast formation - PMC [pmc.ncbi.nlm.nih.gov]

Jte 013 discovery and development

An In-depth Technical Guide to the Discovery and Development of JTE-013

Introduction

JTE-013 is a small molecule compound identified as a selective antagonist for the Sphingosine-1-Phosphate Receptor 2 (S1P₂), a G protein-coupled receptor (GPCR).[1] It has been widely utilized as a pharmacological tool in preclinical research to investigate the physiological and pathological roles of the S1P₂ receptor. This document provides a comprehensive technical overview of the discovery, mechanism of action, quantitative data, experimental protocols, and signaling pathways associated with JTE-013, intended for researchers, scientists, and professionals in drug development. While a valuable research tool, it is crucial to note that JTE-013 exhibits off-target effects and its selectivity has been a subject of discussion, warranting careful interpretation of experimental results.[2][3]

Discovery and Physicochemical Properties

JTE-013 was developed as a selective antagonist for the S1P₂ receptor (also known as EDG-5).[1] Its chemical name is 1-[1,3-Dimethyl-4-(2-methylethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]-4-(3,5-dichloro-4-pyridinyl)-semicarbazide.[1]

| Property | Value | Source |

| Molecular Weight | 408.29 g/mol | [1] |

| Formula | C₁₇H₁₉Cl₂N₇O | [1] |

| CAS Number | 383150-41-2 | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Solubility | Soluble to 100 mM in DMSO and ethanol |

Quantitative Pharmacological Data

The potency and selectivity of JTE-013 have been characterized in various assays. However, reported IC₅₀ values can vary, and the compound is known to have off-target effects at higher concentrations.

Table 1: Receptor Binding and Enzyme Inhibition

| Target | Assay Type | Value (IC₅₀) | Notes | Source |

| Human S1P₂ | S1P Binding Inhibition | 17.6 nM | Highly selective over S1P₁ and S1P₃. | [1] |

| S1P₂ | Radioactive Competitive Binding | 66.8 nM | [4] | |

| S1P₂ | Radioactive Competitive Binding | 68.5 nM | [5] | |

| S1P₁ | S1P Binding Inhibition | No antagonism | Tested at concentrations up to 10 µM. | [1] |

| S1P₃ | S1P Binding Inhibition | 4.2% inhibition at 10 µM | [1] | |

| S1P₄ | Functional Antagonism | Not specified | JTE-013 is also considered an S1P₄ antagonist. | [2][6] |

| Sphingosine Kinase 1 (SK1) | In vitro enzyme assay | 25.1 ± 2.7 µM | Off-target effect. | |

| Sphingosine Kinase 2 (SK2) | In vitro enzyme assay | 4.3 ± 0.5 µM | Off-target effect. | |

| Dihydroceramide Desaturase 1 (Des1) | HPLC-based cell assay | ~10 µM | Off-target effect. |

Table 2: Effective Concentrations in Cellular and In Vivo Studies

| Model System | Effect | Concentration / Dosage | Source |

| Murine Bone Marrow Stromal Cells (BMSCs) | Increased cell growth | 0.5 to 4 µM | [6] |

| Murine Bone Marrow Stromal Cells (BMSCs) | Increased vesicle trafficking, Wnt/Ca²⁺ signaling | 4 to 8 µM | [6][7] |

| Murine Bone Marrow Stromal Cells (BMSCs) | Increased BMP/Smad signaling | 1 to 2 µM | [7] |

| B16 Melanoma Cells | Blocked S1P-induced migration inhibition | 100 nM | [8] |

| Mice (in vivo) | Reduced LPS-induced serum IL-1β and IL-18 | 1.2 mg/kg (pretreatment) | [9] |

Mechanism of Action and Signaling Pathways

S1P₂ is a pleiotropic receptor that couples to multiple G proteins, including Gi, Gq, and G₁₂/₁₃, to regulate a diverse range of cellular processes. JTE-013 acts by competitively antagonizing the binding of the endogenous ligand, sphingosine-1-phosphate (S1P), to the S1P₂ receptor.

Caption: S1P₂ couples to Gαq, Gαi, and Gα12/13 to modulate diverse signaling cascades.

By inhibiting S1P₂, JTE-013 modulates numerous downstream pathways, often leading to effects that are opposite to those induced by S1P₂ activation.

Role in Osteogenesis

In murine bone marrow stromal cells (BMSCs), JTE-013 has been shown to promote osteogenesis. The mechanism is dose-dependent, with higher concentrations affecting vesicle trafficking and Wnt signaling, while lower concentrations primarily influence BMP signaling.[6][7]

Caption: JTE-013 promotes osteogenesis via dose-dependent effects on distinct signaling pathways.

Role in Angiogenesis and Bone Regeneration

JTE-013 has been demonstrated to promote alveolar bone regeneration, partly by enhancing angiogenesis. This is achieved through the upregulation of key growth factors.[10]

Caption: JTE-013 enhances bone regeneration by promoting pro-angiogenic signaling cascades.

Off-Target Effects and Caveats

While JTE-013 is a potent S1P₂ antagonist, studies have revealed significant off-target activities, particularly at concentrations in the low micromolar range (≥ 1 µM), which are commonly used in cell-based assays. These findings necessitate caution when interpreting data generated using JTE-013.

-

Inhibition of Sphingolipid Metabolism : JTE-013 directly inhibits key enzymes in the sphingolipid pathway, including dihydroceramide desaturase 1 (Des1), sphingosine kinase 1 (SK1), and sphingosine kinase 2 (SK2). This leads to an accumulation of pro-apoptotic lipids like ceramides and sphingosine, which can confound results attributed solely to S1P₂ antagonism.[3][11]

-

Agonist Activity at Other Receptors : In sensory neurons, which may not express S1P₂ mRNA, JTE-013 has been shown to increase excitability. This effect appears to be mediated through a G protein-coupled pathway, potentially involving agonist activity at S1P₁ or other unidentified receptors.[8]

-

Lack of In Vivo Stability : Some reports suggest that JTE-013 lacks stability in vivo, which could impact the reliability of long-term studies.[2]

Caption: JTE-013 inhibits key enzymes in sphingolipid metabolism at micromolar concentrations.

Key Experimental Protocols

In Vitro Wound Healing (Migration) Assay

This protocol is used to assess the effect of JTE-013 on S1P-mediated cell migration.

-

Objective : To determine if JTE-013 can reverse the S1P-induced inhibition of cell migration.

-

Cell Line : B16 melanoma cells are commonly used as they express S1P₁/₃ (pro-migratory) and S1P₂ (anti-migratory) receptors.[8]

-

Methodology :

-

Culture B16 cells to confluence in appropriate multi-well plates.

-

Create a uniform "wound" or scratch in the cell monolayer using a sterile pipette tip.

-

Wash the wells with media to remove detached cells.

-

Add fresh media containing the test compounds. Experimental groups typically include:

-

Vehicle Control (e.g., DMSO)

-

S1P (e.g., 100 nM) to inhibit migration.

-

JTE-013 alone (e.g., 100 nM) to assess its intrinsic effect.

-

S1P + JTE-013 to assess antagonism.

-

-

Incubate the plates for a set period (e.g., 48 hours).

-

Capture images of the wound area at time 0 and the final time point.

-

Quantify cell migration by measuring the change in the wound area.

-

-

Expected Outcome : S1P inhibits wound closure. JTE-013, by blocking the S1P₂ anti-migratory signal, is expected to reverse this inhibition, leading to wound closure similar to the control.[8]

In Vivo Cytokine Release Assay

This protocol evaluates the role of S1P₂ in systemic inflammation.

-

Objective : To assess the effect of JTE-013 on lipopolysaccharide (LPS)-induced cytokine release in vivo.[9]

-

Animal Model : C57BL/6J mice or other appropriate strains.

-

Methodology :

-

Divide mice into experimental groups:

-

Vehicle Control

-

LPS only

-

JTE-013 + LPS

-

-

Administer JTE-013 (e.g., 1.2 mg/kg, intraperitoneally) or vehicle 30 minutes prior to the inflammatory challenge.

-

Administer LPS (e.g., 40 mg/kg, intraperitoneally) to induce a systemic inflammatory response.

-

After a defined period (e.g., 3 hours), collect blood via cardiac puncture or other appropriate method.

-

Prepare plasma or serum from the blood samples.

-

Quantify cytokine levels (e.g., IL-1β, IL-18, TNF-α) using ELISA or a multiplex bead array.

-

-

Expected Outcome : LPS treatment significantly increases plasma levels of pro-inflammatory cytokines. Pretreatment with JTE-013 has been shown to significantly reduce the levels of IL-1β and IL-18, but not TNF-α, suggesting that S1P₂ signaling is selectively involved in the inflammasome pathway.[9]

Caption: A typical workflow for assessing the anti-inflammatory effect of JTE-013 in vivo.

Clinical Development Status

As of late 2025, there are no records of JTE-013 itself entering clinical trials. It remains primarily a preclinical research tool. The discovery of more potent and selective S1P₂ antagonists, such as GLPG2938, for specific indications like idiopathic pulmonary fibrosis, highlights the therapeutic interest in this target, though these newer compounds are chemically distinct from JTE-013.[12][13]

Conclusion

JTE-013 has been an instrumental compound in elucidating the complex roles of the S1P₂ receptor in a multitude of biological processes, from osteogenesis to inflammation. Its development provided a much-needed pharmacological tool for the field. However, accumulating evidence of its limited in vivo stability and significant off-target effects on sphingolipid metabolism and other receptors underscores the critical need for caution. Researchers using JTE-013 should carefully consider the concentrations used and incorporate appropriate controls to validate that the observed effects are truly mediated by S1P₂ antagonism. The journey of JTE-013 serves as a crucial case study in the development and characterization of selective receptor modulators, emphasizing the importance of thorough specificity profiling.

References

- 1. JTE 013 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]

- 2. Sphingosine-1-Phosphate Receptor-2 Antagonists: Therapeutic Potential and Potential Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of highly selective quinazoline-2,4-dione ligands for sphingosine-1-phosphate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of Sphingosine-1-Phosphate Receptor 2 by JTE013 Promoted Osteogenesis by Increasing Vesicle Trafficking, Wnt/Ca2+, and BMP/Smad Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Sphingosine-1-Phosphate Receptor 2 by JTE013 Promoted Osteogenesis by Increasing Vesicle Trafficking, Wnt/Ca2+, and BMP/Smad Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sphingosine 1-phosphate receptor 2 antagonist JTE-013 increases the excitability of sensory neurons independently of the receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Inhibition of Sphingosine-1-Phosphate Receptor 2 by JTE013 Enhanced Alveolar Bone Regeneration by Promoting Angiogenesis [mdpi.com]

- 11. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

Understanding the Function of S1P2 with JTE-013: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of Sphingosine-1-phosphate receptor 2 (S1P2), a G protein-coupled receptor (GPCR), and the utility of its selective antagonist, JTE-013, in elucidating its function. Sphingosine-1-phosphate (S1P) is a critical signaling lipid involved in a myriad of cellular processes, including proliferation, migration, inflammation, and angiogenesis.[1] Its effects are mediated through a family of five S1P receptors (S1P1-5), each with distinct tissue distribution and downstream signaling pathways.[1] S1P2, in particular, often exhibits effects that oppose those of the S1P1 receptor, making it a key regulator in maintaining cellular and tissue homeostasis. JTE-013 has been an instrumental pharmacological tool in dissecting the specific contributions of S1P2 signaling in various physiological and pathological contexts.

JTE-013: A Selective S1P2 Antagonist

JTE-013 is a potent and selective antagonist for the S1P2 receptor.[2][3] It competitively inhibits the binding of S1P to S1P2, thereby blocking its downstream signaling.[4] Its selectivity makes it a valuable tool for distinguishing S1P2-mediated effects from those of other S1P receptors. However, it is important to note that at higher concentrations, JTE-013 may exhibit off-target effects, including inhibition of the S1P4 receptor and direct effects on sphingolipid metabolism.[5][6]

Quantitative Data: JTE-013 Selectivity and Potency

| Ligand/Compound | Target Receptor | Assay Type | Species | IC50 Value | Notes | Reference |

| JTE-013 | S1P2 | Radiolabeled S1P Binding | Human | 17.6 nM | Highly selective over S1P1 and S1P3. | [2][3] |

| JTE-013 | S1P2 | Radiolabeled S1P Binding | Rat | 22 ± 9 nM | --- | [7] |

| JTE-013 | S1P1 | S1P Binding | Human | > 10 µM | Shows no antagonism at concentrations up to 10 µM. | [2][3] |

| JTE-013 | S1P3 | S1P Binding | Human | > 10 µM | Displays only 4.2% inhibition at 10 µM. | [2][3] |

| S1P | S1P2 | Radiolabeled S1P Binding | --- | 25 nM | Native ligand binding affinity for comparison. | [4] |

Core S1P2 Signaling Pathways

S1P2 couples to a variety of heterotrimeric G proteins, primarily Gα12/13, Gαq, and Gαi, to initiate diverse and often cell-type-specific signaling cascades.[1][8][9] The activation of these pathways underlies the functional role of S1P2 in cellular processes.

-

Gα12/13 Pathway: This is a major pathway for S1P2. It leads to the activation of the small GTPase Rho and its downstream effector, Rho-associated kinase (ROCK).[1][9][10] This cascade is primarily responsible for S1P2's inhibitory effects on cell migration and its role in regulating the actin cytoskeleton and vascular permeability.[9][10][11]

-

Gαq Pathway: Coupling to Gαq activates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in increased intracellular calcium levels and activation of Protein Kinase C (PKC).[8]

-

Gαi Pathway: While S1P1 is the primary S1P receptor coupled to Gαi, S1P2 can also utilize this pathway to inhibit adenylyl cyclase (AC), leading to decreased cyclic AMP (cAMP) levels.[8]

These primary G protein-mediated events trigger further downstream signaling, including the activation of Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK, p38), Phosphoinositide 3-Kinase (PI3K)/Akt signaling, and the transcription factor Nuclear Factor-kappa B (NF-κB).[8][12]

S1P2 Signaling Diagram

References

- 1. Sphingosine-1-phosphate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. JTE 013 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]

- 4. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sphingosine-1-Phosphate Receptor-2 Antagonists: Therapeutic Potential and Potential Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selectivity and Specificity of Sphingosine-1-Phosphate Receptor Ligands: Caveats and Critical Thinking in Characterizing Receptor-Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Sphingosine-1-Phosphate Receptor 2 by JTE013 Enhanced Alveolar Bone Regeneration by Promoting Angiogenesis [mdpi.com]

- 9. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Critical role of sphingosine-1-phosphate receptor 2 (S1PR2) in acute vascular inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A role of the sphingosine-1-phosphate (S1P)–S1P receptor 2 pathway in epithelial defense against cancer (EDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. S1P/S1P2 Signaling Axis Regulates Both NLRP3 Upregulation and NLRP3 Inflammasome Activation in Macrophages Primed with Lipopolysaccharide [mdpi.com]

JTE-013: A Technical Guide to its IC50, Binding Affinity, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JTE-013, a selective antagonist of the Sphingosine-1-Phosphate Receptor 2 (S1P₂). The document details its inhibitory potency (IC50) and binding affinity (Ki), outlines the experimental protocols for their determination, and illustrates the associated signaling pathways.

Core Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of JTE-013 against various receptors.

Table 1: JTE-013 IC50 Values

| Target | Species | IC50 (nM) | Notes |

| S1P₂ (EDG-5) | Human | 17 - 17.6[1][2] | High selectivity. |

| S1P₂ (EDG-5) | Rat | 22[2][3] | Potent antagonist. |

| S1P₄ | Human | 237[3] | Lower affinity compared to S1P₂. |

| S1P₁ | Human | >10,000[2] | Not a significant antagonist. |

| S1P₃ | Human | >10,000[2] | Displays only 4.2% inhibition at 10 µM.[1] |

| Sphingosine Kinase 1 (SK1) | Human | 25,100 | Off-target effect at higher concentrations. |

| Sphingosine Kinase 2 (SK2) | Human | 4,300 | Off-target effect at higher concentrations. |

Table 2: JTE-013 Binding Affinity

| Target | Assay Type | Ki (nM) | Notes |

| S1P₂ | Schild Plot Analysis (CRE-bla reporter assay) | 20[4] | Determined via competitive antagonism with S1P.[4] |

Signaling Pathways

JTE-013 exerts its effects by antagonizing the S1P₂ receptor, a G protein-coupled receptor (GPCR). The S1P₂ receptor is known to couple to several G protein families, including Gαi, Gαq, and Gα12/13, leading to the activation of diverse downstream signaling cascades.

Experimental Protocols

The following sections provide detailed methodologies for determining the IC50 and binding affinity of JTE-013.

Competitive Radioligand Binding Assay for Ki Determination

This protocol describes a method to determine the binding affinity (Ki) of JTE-013 for the S1P₂ receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Membrane Preparation: Cell membranes expressing the human S1P₂ receptor.

-

Radioligand: [³²P]S1P or another suitable radiolabeled S1P₂ agonist/antagonist.[5]

-

Test Compound: JTE-013.

-

Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well Filter Plates: Glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).

-

Scintillation Fluid.

-

Scintillation Counter.

Procedure:

-

Compound Dilution: Prepare a serial dilution of JTE-013 in assay buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or unlabeled S1P (1 µM for non-specific binding) or JTE-013 dilution.

-

50 µL of radioligand at a fixed concentration (typically at or below its Kd).

-

100 µL of S1P₂ membrane preparation (typically 5-10 µg of protein).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filter plate using a vacuum manifold.

-

Washing: Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of JTE-013.

-

Determine the IC50 value using non-linear regression (sigmoidal dose-response curve).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay for Functional IC50 Determination

This functional assay measures the ability of JTE-013 to inhibit S1P-stimulated G protein activation, providing a functional IC50 value.

Materials:

-

Membrane Preparation: Cell membranes expressing the human S1P₂ receptor.

-

Agonist: Sphingosine-1-Phosphate (S1P).

-

Test Compound: JTE-013.

-

Radioligand: [³⁵S]GTPγS.

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP, pH 7.4.

-

Stop Solution: Ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well Filter Plates.

-

Scintillation Fluid.

-

Scintillation Counter.

Procedure:

-

Compound and Agonist Preparation: Prepare serial dilutions of JTE-013 and a fixed concentration of S1P in assay buffer.

-

Pre-incubation: In a 96-well plate, add:

-

25 µL of assay buffer or JTE-013 dilutions.

-

25 µL of S1P (at a concentration that gives ~80% of maximal stimulation, e.g., EC₈₀).

-

50 µL of S1P₂ membrane preparation.

-

Incubate for 15-30 minutes at 30°C.

-

-

Initiate Reaction: Add 25 µL of [³⁵S]GTPγS to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

-

Termination and Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate.

-

Washing: Wash the filters with ice-cold stop solution.

-

Scintillation Counting: Dry the filter plate, add scintillation fluid, and measure the radioactivity.

-

Data Analysis:

-

Determine the percent inhibition of S1P-stimulated [³⁵S]GTPγS binding for each concentration of JTE-013.

-

Plot the percent inhibition against the log concentration of JTE-013.

-

Determine the IC50 value using non-linear regression.

-

References

- 1. rndsystems.com [rndsystems.com]

- 2. medkoo.com [medkoo.com]

- 3. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

The Antagonism of the S1P4 Receptor by JTE-013: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P) receptors, a class of G protein-coupled receptors (GPCRs), play crucial roles in a myriad of physiological and pathological processes, particularly in the immune and vascular systems. The S1P4 receptor, predominantly expressed in hematopoietic cells, has emerged as a key regulator of immune cell trafficking, differentiation, and activation.[1][2] This technical guide provides an in-depth overview of JTE-013, a small molecule antagonist of the S1P4 receptor. We will delve into its quantitative pharmacological profile, the downstream signaling pathways it modulates, and detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on S1P4-targeted therapeutics.

JTE-013: A Dual S1P2/S1P4 Antagonist

JTE-013 is a widely utilized pharmacological tool for investigating the roles of S1P2 and S1P4 receptors.[3][4] While it exhibits higher affinity for the S1P2 receptor, it is also a potent antagonist of the S1P4 receptor.[1] It is crucial for researchers to consider this dual antagonism and the potential for off-target effects when interpreting experimental results.[3][4]

Quantitative Data on JTE-013 Antagonism

The following tables summarize the quantitative data for JTE-013's antagonism of the S1P4 receptor and its selectivity against other S1P receptor subtypes.

| Receptor | Assay Type | Parameter | Value (nM) | Cell Line |

| Human S1P4 | Calcium Mobilization | IC50 | 237 | HTC4 |

| Human S1P2 | Radioligand Binding | IC50 | 17 ± 6 | CHO |

| Rat S1P2 | Radioligand Binding | IC50 | 22 ± 9 | CHO |

| Human S1P1 | Radioligand Binding | IC50 | >10,000 | CHO |

| Human S1P3 | Radioligand Binding | % Inhibition @ 10 µM | 4.2% | CHO |

Data compiled from multiple sources.[1][5][6][7]

| Off-Target Enzyme | Parameter | Value (µM) |

| Dihydroceramide Desaturase 1 (DES1) | IC50 | 16.8 |

| Sphingosine Kinase 1 (SK1) | IC50 | 25.1 |

| Sphingosine Kinase 2 (SK2) | IC50 | 4.3 |

Data on off-target effects of JTE-013.[7]

S1P4 Receptor Signaling Pathways

Gαi-Mediated Signaling

Gα12/13-Mediated Signaling

S1P4 receptor signaling pathways and antagonism by JTE-013.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antagonism of the S1P4 receptor by JTE-013.

Radioligand Binding Assay

This assay measures the ability of a test compound (JTE-013) to compete with a radiolabeled ligand for binding to the S1P4 receptor.

-

Cell Line: CHO or HEK293 cells stably expressing human S1P4 receptor.

-

Radioligand: [³H]-S1P (Sphingosine-1-phosphate, [3H]).

-

Protocol:

-

Prepare cell membranes from the S1P4-expressing cell line.

-

In a 96-well plate, add cell membranes (10-20 µg protein/well).

-

Add increasing concentrations of unlabeled JTE-013.

-

Add a fixed concentration of [³H]-S1P (e.g., 2-5 nM).

-

Incubate at room temperature for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC50 value of JTE-013 by non-linear regression analysis of the competition binding data.

-

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the S1P4 receptor upon agonist stimulation and its inhibition by an antagonist.

-

Cell Line: CHO-K1 or HEK293 cells expressing human S1P4.

-

Reagents: [³⁵S]GTPγS, S1P, JTE-013, GDP.

-

Protocol:

-

Prepare cell membranes from the S1P4-expressing cells.

-

In a 96-well plate, add cell membranes (5-10 µg protein/well), GDP (e.g., 10 µM), and varying concentrations of JTE-013.

-

Pre-incubate for 15 minutes at 30°C.

-

Add a fixed concentration of S1P (agonist) to stimulate the receptor. For antagonist mode, this should be an EC80 concentration.

-

Add [³⁵S]GTPγS (e.g., 0.1-0.5 nM).

-

Incubate for 30-60 minutes at 30°C.

-

Stop the reaction by rapid filtration through a filter plate.

-

Wash the filters with ice-cold buffer.

-

Quantify the bound [³⁵S]GTPγS using a scintillation counter.

-

Analyze the data to determine the inhibitory effect of JTE-013 on S1P-stimulated GTPγS binding.

-

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration following S1P4 receptor activation and its blockade by JTE-013.

-

Cell Line: HEK293 or CHO cells stably expressing human S1P4, often co-transfected with a promiscuous G-protein like Gα16 to amplify the calcium signal.

-

Reagents: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM), S1P, JTE-013.

-

Protocol:

-

Plate S1P4-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with a calcium-sensitive dye for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Add varying concentrations of JTE-013 and incubate for 15-30 minutes.

-

Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Add a fixed concentration of S1P (EC80) to stimulate the cells.

-

Immediately measure the change in fluorescence over time.

-

Calculate the inhibition of the S1P-induced calcium response by JTE-013 to determine its IC50.

-

Cell Migration Assay (Transwell Assay)

This assay assesses the effect of JTE-013 on S1P4-mediated cell migration.

-

Cell Line: Immune cells endogenously expressing S1P4 (e.g., Jurkat T cells or primary T cells).[11][12]

-

Apparatus: Transwell inserts (e.g., 5 or 8 µm pore size).

-

Protocol:

-

Place Transwell inserts into the wells of a 24-well plate.

-

Add media containing S1P (as a chemoattractant) to the lower chamber.

-

In the upper chamber, add a suspension of S1P4-expressing cells that have been pre-incubated with varying concentrations of JTE-013 or vehicle control.

-

Incubate for 2-4 hours at 37°C to allow for cell migration.

-

Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).

-

Elute the stain and quantify the absorbance, or count the migrated cells under a microscope.

-

Determine the inhibitory effect of JTE-013 on S1P-induced cell migration.

-

Experimental Workflow

A logical workflow for characterizing an antagonist like JTE-013 for the S1P4 receptor involves a multi-step process from initial binding assessment to functional and cell-based assays.

Logical workflow for characterizing an S1P4 receptor antagonist.

Conclusion

JTE-013 serves as a valuable, albeit non-selective, tool for the study of S1P4 receptor function. This guide provides a comprehensive overview of its pharmacological properties, the signaling pathways it modulates, and detailed experimental procedures for its characterization. A thorough understanding of its dual S1P2/S1P4 antagonism and potential off-target effects is paramount for the accurate interpretation of experimental data. The provided protocols and workflows offer a solid foundation for researchers and drug development professionals to effectively utilize JTE-013 in their investigations of S1P4 biology and its therapeutic potential.

References

- 1. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. THE ALLIANCE OF SPHINGOSINE-1-PHOSPHATE AND ITS RECEPTORS IN IMMUNITY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism [ouci.dntb.gov.ua]

- 5. JTE 013 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]

- 6. rndsystems.com [rndsystems.com]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. The sphingosine 1-phosphate receptor S1P4 regulates cell shape and motility via coupling to Gi and G12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]

- 12. Platelet-derived sphingosine 1-phosphate induces migration of Jurkat T cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

JTE-013: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of JTE-013 in cell culture. JTE-013 is a widely utilized potent and selective antagonist of the sphingosine-1-phosphate receptor 2 (S1PR2), a G protein-coupled receptor involved in a myriad of cellular processes.[1] This document outlines detailed protocols for key in vitro assays, summarizes critical quantitative data, and visualizes the complex signaling pathways influenced by JTE-013.

Biological Activity and Mechanism of Action

JTE-013 acts as a competitive antagonist at the S1PR2, inhibiting the binding of its natural ligand, sphingosine-1-phosphate (S1P).[1] S1PR2 activation is coupled to multiple G proteins, including Gαi, Gαq, and Gα12/13, which in turn regulate a variety of downstream signaling cascades.[2] These pathways influence diverse cellular functions such as cell migration, proliferation, apoptosis, and inflammation.[2][3][4][5]

It is crucial for researchers to be aware of potential off-target effects. Studies have indicated that JTE-013 may also antagonize S1PR4 and, at higher concentrations, can affect sphingolipid metabolism by inhibiting enzymes like dihydroceramide desaturase 1 and sphingosine kinases.[6][7] Therefore, careful dose-response studies and, where possible, validation with alternative methods like siRNA-mediated knockdown of S1PR2 are recommended.[3][8]

Quantitative Data Summary

The following table summarizes key quantitative data for JTE-013 from various in vitro studies. These values can serve as a starting point for experimental design.

| Parameter | Value | Cell Type/System | Reference |

| IC50 (S1P Binding) | 17.6 nM | Human S1P2 receptors | [1] |

| Effective Concentration (Cell Growth) | 0.5 - 8 µM | Murine Bone Marrow Stromal Cells (BMSCs) | [3] |

| Effective Concentration (Inhibition of S1P-mediated cell migration) | 100 nM - 1 µM | B16 Melanoma Cells | [9] |

| Effective Concentration (Wnt/Ca2+ & BMP/Smad signaling) | 1 - 8 µM | Murine Bone Marrow Stromal Cells (BMSCs) | [3][8] |

| Solubility | Up to 100 mM | DMSO, Ethanol | [1] |

Experimental Protocols

Herein are detailed protocols for common cell culture experiments involving JTE-013.

Protocol 1: Cell Proliferation Assay (MTS/MTT Assay)

This protocol is designed to assess the effect of JTE-013 on the proliferation of adherent cells.

Materials:

-

Cells of interest (e.g., Murine Bone Marrow Stromal Cells)

-

Complete cell culture medium

-

JTE-013 (Cayman Chemical or equivalent)[3]

-

DMSO (vehicle control)

-

96-well cell culture plates

-

MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)[3]

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

JTE-013 Preparation: Prepare a stock solution of JTE-013 in DMSO (e.g., 10 mM). Further dilute the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.5, 1, 2, 4, 8 µM).[3] Prepare a vehicle control with the same final concentration of DMSO.

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared JTE-013 dilutions or vehicle control.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[3]

-

MTS/MTT Assay: Add 20 µL of the MTS/MTT reagent to each well and incubate for 1-4 hours at 37°C, protected from light.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.

Protocol 2: Western Blot Analysis of Signaling Proteins

This protocol allows for the investigation of JTE-013's effect on the phosphorylation or expression levels of key signaling proteins.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

JTE-013 and DMSO

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-PLCγ1, anti-β-catenin, anti-p-Akt)[2][3]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of JTE-013 or vehicle for the specified duration.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: Denature the protein samples by boiling with Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 3: Wound Healing (Scratch) Assay for Cell Migration

This assay is used to evaluate the effect of JTE-013 on cell migration.

Materials:

-

Cells of interest (e.g., B16 melanoma cells)[9]

-

24-well cell culture plates

-

JTE-013 and DMSO

-

S1P (to stimulate migration inhibition via S1PR2)[9]

-

Sterile 200 µL pipette tip or scratcher

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate and grow them to form a confluent monolayer.

-

Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh medium containing JTE-013, S1P, a combination of both, or vehicle control.[9]

-

Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 24, 48 hours).[9]

-

Analysis: Measure the width of the wound at different points for each condition and time point. Calculate the percentage of wound closure over time to assess the rate of cell migration.

Signaling Pathways and Visualizations

JTE-013 has been shown to modulate several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.

Caption: JTE-013 antagonizes S1PR2, inhibiting downstream signaling.

Caption: General experimental workflow for studying JTE-013 effects.

Caption: JTE-013 promotes osteogenesis via vesicle trafficking and signaling.

References

- 1. rndsystems.com [rndsystems.com]

- 2. mdpi.com [mdpi.com]